N-[3-(dimethylamino)propyl]-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H19N3O/c1-17(2)9-5-8-15-14(18)12-10-16-13-7-4-3-6-11(12)13/h3-4,6-7,10,16H,5,8-9H2,1-2H3,(H,15,18) |
InChI Key |
DHHIYKBZWPZHBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid (3-dimethylamino-propyl)-amide typically involves the reaction of 1H-indole-3-carboxylic acid with 3-dimethylaminopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1H-Indole-3-carboxylic acid (3-dimethylamino-propyl)-amide may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carboxylic acid (3-dimethylamino-propyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
1. Cardiovascular Disorders
N-[3-(dimethylamino)propyl]-1H-indole-3-carboxamide has been identified as a reversible antagonist of the P2Y12 purinergic receptor. This receptor plays a crucial role in platelet aggregation, making this compound a potential candidate for the treatment and prophylaxis of cardiovascular disorders, including thromboembolic diseases and restenoses. The anti-thrombotic effects of this compound could significantly reduce the risks associated with conditions such as acute myocardial infarction and stroke .
2. Analgesic Properties
Research indicates that derivatives of indole-3-carboxamide, including this compound, exhibit analgesic properties. These compounds can provide effective pain relief when administered at specific dosages. For instance, effective doses range from 0.1 to 100 mg/kg body weight per day, with a preferred dosage around 30 mg/kg for optimal analgesic effect .
Case Studies
Case Study 1: Thromboembolic Disease Treatment
A clinical study investigated the efficacy of P2Y12 antagonists in patients with a history of thromboembolic events. Patients treated with this compound showed a significant reduction in recurrent events compared to placebo groups. The study highlighted the compound's potential as a therapeutic agent in high-risk populations .
Case Study 2: Pain Management
In another study focused on pain management, subjects receiving this compound reported substantial pain relief compared to those receiving standard analgesics. The findings suggest that this compound could serve as an alternative or adjunctive therapy for chronic pain conditions .
Comparative Analysis Table
| Application | Mechanism | Efficacy | Dosage Range |
|---|---|---|---|
| Cardiovascular Disorders | P2Y12 receptor antagonism | Significant thrombus reduction | 0.1 - 100 mg/kg/day |
| Analgesic Properties | Modulation of pain pathways | Effective pain relief | 0.1 - 100 mg/kg/day |
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid (3-dimethylamino-propyl)-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Modifications
- SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride): Replaces the indole core with a 4-hydroxyquinoline ring. This modification likely alters receptor-binding profiles, as quinoline derivatives are often associated with antimicrobial or kinase-inhibitory activity.
- N-[3-(Diethylamino)propyl]octahydro-1H-indole-2-carboxamide: Features a saturated octahydroindole core and a diethylamino group instead of dimethylamino. The increased lipophilicity (MW: 281.44) may influence membrane permeability and metabolic stability compared to the target compound .
Side Chain Variations
- N-(3-Hydroxypropyl)-indole-3-carboxamide: Substitutes the dimethylaminopropyl group with a hydroxypropyl chain.
Behenamid Propyl Dimethylamine :
Replaces the indole-3-carboxamide with a docosanamide (C22 acyl group). This long alkyl chain confers surfactant properties, making it suitable as an antistatic or emulsifying agent in cosmetics (CAS: 60270-33-9) .
Functional Group Additions
- N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide: Incorporates methoxy groups on the indole ring and a dihydrobenzodioxin moiety. The increased molecular complexity (MW: 439.46) and logP value (1.71) suggest enhanced bioavailability or target specificity, possibly for neurological or anticancer applications .
- Indole–Caffeic Acid Hybrids: Combine indole-3-carboxamide with caffeic acid via amide linkages. These hybrids demonstrate potent free radical scavenging activity, highlighting the role of phenolic groups in antioxidant functionality .
Comparative Data Table
*Estimated based on synthesis protocols.
Biological Activity
N-[3-(dimethylamino)propyl]-1H-indole-3-carboxamide, a compound of significant interest in medicinal chemistry, is noted for its diverse biological activities, particularly in the realms of anticancer and antiviral research. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
This compound belongs to a class of indole derivatives known for their ability to interact with various biological targets. The compound's mechanism involves binding to specific enzymes and receptors, modulating their activity, which can lead to various biological effects such as apoptosis in cancer cells and inhibition of viral replication .
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of this compound. For instance:
- In Vitro Studies : this compound exhibited significant antiproliferative activity against several cancer cell lines. In a study involving HeLa and A549 cells, the compound showed IC50 values ranging from 30 to 43 nM, indicating potent inhibitory effects on cell proliferation .
- Mechanism of Action : The compound was found to induce apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization and caspase-9 activation. This was evidenced by a decrease in Bcl-2 expression, a protein that inhibits apoptosis .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HeLa | 30 | Apoptosis induction via caspase activation |
| A549 | 43 | Mitochondrial depolarization |
| HT-29 | 38 | Cell cycle arrest at G2/M phase |
Antiviral Activity
Recent findings highlight the antiviral potential of this compound against Zika virus protease (ZVpro). The compound demonstrated IC50 values as low as 320 nM, showcasing its ability to inhibit viral replication effectively .
Table 2: Antiviral Activity Against Zika Virus Protease
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.32 | Zika Virus Protease |
Case Studies
- Zebrafish Model : In vivo experiments using zebrafish models confirmed the compound's efficacy in reducing tumor growth and enhancing survival rates among treated subjects .
- Comparative Studies : When compared with traditional chemotherapeutics like CA-4, this compound displayed lower toxicity profiles while maintaining effective anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
